molecular formula C18H23N5O5S2 B2856726 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 941984-62-9

2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No. B2856726
CAS RN: 941984-62-9
M. Wt: 453.53
InChI Key: ZZFGOKYJMMVUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a useful research compound. Its molecular formula is C18H23N5O5S2 and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to "2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid" have been studied for their antimicrobial properties. For instance, Vankadari et al. (2013) synthesized a series of related compounds and evaluated their in vitro antibacterial and antifungal activities. These compounds showed significant antibacterial activity and moderate antifungal activity, suggesting potential applications in developing new antimicrobial agents (Vankadari et al., 2013).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have been explored in studies like that by Ladani and Patel (2015). They described a one-pot, three-component approach for synthesizing related compounds, emphasizing the efficiency and regioselectivity of the process (Ladani & Patel, 2015).

Pharmacological Characterization

Research by Grimwood et al. (2011) on a compound structurally similar to "2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid" focused on its pharmacological characterization. They studied a novel κ-opioid receptor antagonist, highlighting its high affinity and selectivity, which could indicate potential therapeutic applications in depression and addiction disorders (Grimwood et al., 2011).

Organic Synthesis Techniques

Back and Nakajima (2000) explored new routes to synthesize piperidines and related compounds. Their research contributes to the broader field of organic synthesis, providing insights into more efficient methods for creating complex organic molecules (Back & Nakajima, 2000).

Anticancer Activity

Dave et al. (2007) examined compounds related to "2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid" for their potential anticancer properties. They synthesized a series of derivatives and evaluated their antimicrobial and antitubercular activities, highlighting their potential in cancer research (Dave et al., 2007).

properties

IUPAC Name

2-[[4-methyl-5-[[(4-piperidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S2/c1-22-15(20-21-18(22)29-12-16(24)25)11-19-17(26)13-5-7-14(8-6-13)30(27,28)23-9-3-2-4-10-23/h5-8H,2-4,9-12H2,1H3,(H,19,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFGOKYJMMVUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.